molecular formula C18H19ClN4O B6624985 [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone

Cat. No. B6624985
M. Wt: 342.8 g/mol
InChI Key: HCOPFXYTAYMUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the human body. This compound has been widely studied for its potential therapeutic applications in various medical conditions, including pain management, neurodegenerative disorders, and cancer.

Mechanism of Action

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2 in the human body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. By activating these receptors, [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 can modulate the activity of neurotransmitters and other signaling molecules, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has been shown to have a wide range of biochemical and physiological effects in the human body. These effects include pain relief, anti-inflammatory activity, appetite stimulation, and mood modulation. [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of neurotransmitters and other signaling molecules in the brain.

Advantages and Limitations for Lab Experiments

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has several advantages as a research tool in the laboratory. It is a potent and selective agonist of the cannabinoid receptors, which makes it an ideal compound for studying the endocannabinoid system. [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 also has some limitations as a research tool. Its potency and selectivity may make it difficult to isolate specific effects in complex biological systems. Additionally, its potential for abuse and dependence may limit its use in certain research contexts.

Future Directions

There are several potential future directions for research on [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497. One area of research is the development of new synthetic cannabinoids with improved therapeutic profiles. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, the potential for [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 as a tool for drug discovery and development should be further explored, particularly in the context of neurodegenerative disorders and cancer.

Synthesis Methods

The synthesis of [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 involves the reaction of 1-(2,4-dichlorophenyl)-3-(1,1-dimethylpropyl)urea with 4-chloropyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-(3-chlorophenyl)propan-2-amine to form the final product. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, this compound has shown promising results in the treatment of chronic pain, multiple sclerosis, and various forms of cancer. [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(4-chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-21-12-16(15-4-2-3-5-17(15)21)18(24)22-8-6-14(7-9-22)23-11-13(19)10-20-23/h2-5,10-12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPFXYTAYMUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)N4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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